

Epalrestat-d5 solubility and analytical characteristics

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Compound Focus: Epalrestat-d5

Cat. No.: S11214584

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Core Chemical and Application Data for Epalrestat-d5

The table below summarizes the key identified characteristics of **Epalrestat-d5**.

Property	Specification / Characteristic
Chemical Name	(5Z)-5-[(2E)-2-Methyl-3-phenyl-d5-2-propen-1-ylidene]-4-oxo-2-thioxo-3-thiazolidineacetic Acid [1]
Rel. CAS No. (Unlabelled)	82159-09-9 [1]
Molecular Formula	C ₁₅ H ₈ D ₅ NO ₃ S ₂ [1]
Molecular Weight	324.4 g/mol [1]
Primary Application	Internal Standard for LC-MS/MS and UHPLC-MS/MS bioanalysis of Epalrestat [2]. Used for Analytical Method Development, Method Validation (AMV), and Quality Control (QC) in ANDA or commercial production [1].
Solubility Data	Information not located in current search results.

Analytical Methodologies for Epalrestat Quantification

Epalrestat-d5 is designed as an internal standard to ensure accuracy in quantitative bioanalysis. The following detailed UHPLC-MS/MS method exemplifies its application.

UHPLC-MS/MS Method for Human Plasma

This is a rapid, sensitive, and fully validated method for quantifying Epalrestat in human plasma using **Epalrestat-d5** as the internal standard [2].

- **Sample Preparation:** Protein precipitation with acetonitrile [2].
- **Chromatography:**
 - **Column:** ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 μm) [2].
 - **Mobile Phase:** Acetonitrile and 2 mM ammonium acetate in water [2].
 - **Elution:** Gradient elution [2].
 - **Run Time:** 2.00 minutes [2].
 - **Retention Time of Epalrestat:** 0.92 minutes [2].
- **Mass Spectrometry Detection:**
 - **Ionization:** Electrospray Ionization (ESI), negative ion mode [2].
 - **Detection:** Multiple Reaction Monitoring (MRM) [2].
- **Method Validation Parameters:**
 - **Linearity:** 10.0 - 8,000 ng/mL ($r \geq 0.99$) [2].
 - **Precision:** Within-run and between-run RSD < 9.3% [2].
 - **Accuracy:** Within-run and between-run RE between -8.4% and 4.2% [2].
 - **Recovery:** High recovery rate with no significant matrix effects [2].

Reference LC-MS/MS Method for Rat Plasma

An earlier LC-MS/MS method also demonstrates the use of a stable isotope-labelled internal standard, confirming the common practice this application is built upon.

- **Sample Preparation:** Protein precipitation [3].
- **Chromatography:** Reverse-phase column with 10mM ammonium acetate and acetonitrile using a rapid gradient [3].
- **Mass Spectrometry Detection:**
 - **Mode:** Multiple Reaction Monitoring (MRM) [3].

- **Transition for Epalrestat:** m/z 318 → 58 [3].
- **Method Validation Parameters:**
 - **Linearity:** 2 - 5,000 ng/mL in rat plasma [3].
 - **Precision & Accuracy:** Within-batch accuracy of 101.3-108.0% with precision of 3.0-12.3% [3].

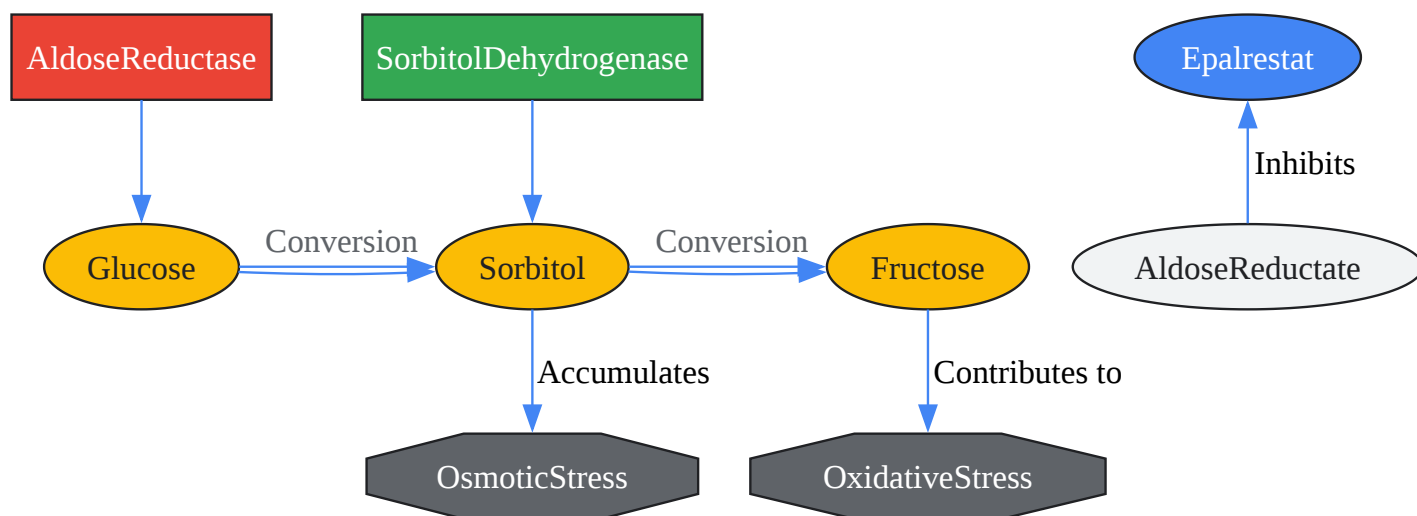
Solubility and Physicochemical Properties of Unlabelled Epalrestat

Specific solubility data for **Epalrestat-d5** was not found. However, the properties of the unlabelled compound (Epalrestat) provide a foundational understanding of its behavior, which is highly relevant for handling the deuterated standard in laboratory preparations.

Property	Details for Epalrestat (Unlabelled)
Molecular Formula	$C_{15}H_{13}NO_3S_2$ [4] [5]
Molecular Weight	319.40 g/mol [4] [5]
Melting Point	210 °C [4]
Inherent Solubility	Information not located in current search results.
Solubility Challenges	Described as a "high hydrophobicity" molecule, indicating poor aqueous solubility [6].
Solubility Improvement Strategy	A cocrystal with caffeine was formed, which exhibited higher solubility and faster dissolution than the parent drug material [7].

Pharmacological Context and Pathway

Epalrestat is an aldose reductase inhibitor, and its deuterated form is used in studies related to this mechanism. The following diagram illustrates the polyol pathway that Epalrestat targets, which is central to its role in diabetic complications.



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Diagram of the polyol pathway and Epalrestat's inhibitory action.

Research Implications and Future Directions

- **Handling in the Lab:** The documented hydrophobicity of unlabelled Epalrestat suggests that **Epalrestat-d5** will also have limited solubility in aqueous buffers [6]. You will likely need organic solvents such as DMSO, acetonitrile, or ethanol to prepare stock solutions.
- **Analytical Assurance:** The successful application of **Epalrestat-d5** as an internal standard in a validated UHPLC-MS/MS method demonstrates its reliability for producing precise and accurate bioanalytical data in complex matrices like human plasma [2].
- **Exploring Solubility:** The strategy of cocrystallization used to improve the solubility of the parent compound could be a potential area of investigation for formulating the deuterated standard, should its solubility prove to be a significant practical hurdle [7].

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